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molecular formula C10H10ClN5O B8448855 n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

n4-(6-Methoxy-3-pyridyl)-6-chloro-4,5-pyrimidine diamine

Cat. No. B8448855
M. Wt: 251.67 g/mol
InChI Key: SSEGJDWZLFZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841549B1

Procedure details

40 mL conc. aqueous hydrochloric acid was added dropwise to 40 g of 5-amino-4,6-dichloropyrimidine and 60.5 g of 5-amino-2-methoxypyridine in 800 ml mixture of ethanol and water (1/1) at room temperature. This mixture was stirred at 130° C. for 7 hours and 20 minutes, and 800 mL water was added to the reaction mixture at room temperature. The resulting suspension was filtered to give crude crystals, and then the crude crystals were subjected to re-crystallization from dimethylformamide and water, to give the title compound (32.7 g, 53% y) as greenish brown crystals. (2) 5-(6-Chloro-9H-9-purinyl)-2-pyridyl methyl ether
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[N:7][C:8]=1Cl.[NH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:18][CH3:19])=[N:16][CH:17]=1.C(O)C>O>[CH3:19][O:18][C:15]1[N:16]=[CH:17][C:12]([NH:11][C:8]2[C:3]([NH2:2])=[C:4]([Cl:10])[N:5]=[CH:6][N:7]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
60.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
mixture
Quantity
800 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 130° C. for 7 hours and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
to give crude crystals
CUSTOM
Type
CUSTOM
Details
the crude crystals were subjected to re-crystallization from dimethylformamide and water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC1=NC=NC(=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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